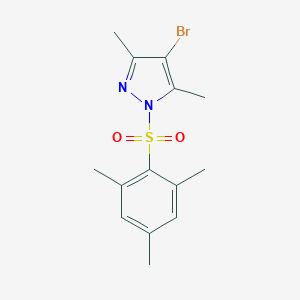
N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide, also known as EDBS, is a sulfonamide-based compound that has been widely used in scientific research. EDBS has been found to have various biochemical and physiological effects, making it a useful tool for studying different biological processes.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide involves the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide binds to the active site of carbonic anhydrase, preventing the enzyme from functioning properly. This leads to a decrease in bicarbonate production and an increase in the concentration of protons, which can have various physiological effects.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and angiogenesis, which is the formation of new blood vessels. N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide has also been found to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory diseases and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a highly specific inhibitor of carbonic anhydrase, making it a useful tool for studying the enzyme's role in different biological processes. N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for use in experiments.
One limitation of N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide is that it is not very soluble in water, which can make it difficult to use in aqueous environments. Additionally, N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide has a relatively short half-life, which can limit its effectiveness in certain experimental settings.
Direcciones Futuras
For the use of N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide in scientific research include the development of new cancer therapies and the study of carbonic anhydrase in different biological processes.
Métodos De Síntesis
The synthesis of N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide involves the reaction between 4-ethoxyaniline and 2,4-dimethylbenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide has been widely used in scientific research as a tool to study different biological processes. It has been found to have various applications in the field of medicinal chemistry, biochemistry, and pharmacology. N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide has been used to study the inhibition of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide has also been used to study the inhibition of tumor growth and angiogenesis.
Propiedades
Fórmula molecular |
C16H19NO3S |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-4-20-15-8-6-14(7-9-15)17-21(18,19)16-10-5-12(2)11-13(16)3/h5-11,17H,4H2,1-3H3 |
Clave InChI |
XPWTVFAVHOTZIJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)C)C |
SMILES canónico |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-(3-{3-[(2E)-2-{4-Formyl-6-methyl-5-oxo-3-[(phosphonooxy)methyl]pyridin-2(5H)-ylidene}hydrazinyl]benzamido}-4-methylbenzamido)naphthalene-1,3,5-trisulfonic acid](/img/structure/B229113.png)







![4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229133.png)